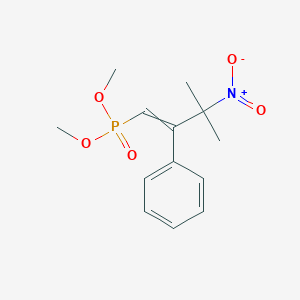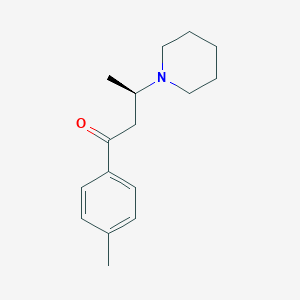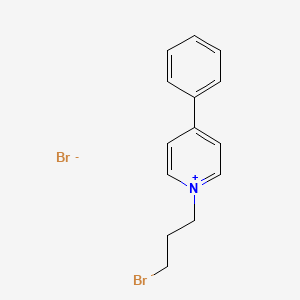![molecular formula C20H17BrN2O2 B14225670 6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one CAS No. 569686-05-1](/img/structure/B14225670.png)
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is a derivative of the benzo[a]phenoxazine family, known for its vibrant fluorescent properties. This compound is structurally related to Nile Red, a well-known dye used in various biological and chemical applications due to its ability to stain lipophilic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one typically involves the bromination of 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one. The process begins with the preparation of 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one from 1-naphthols or 1,3-naphthalenediols. The bromination is then carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and electronic properties.
Photochemical Reactions: Due to its fluorescent nature, the compound can undergo photochemical transformations when exposed to light.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride can be used under controlled conditions.
Photochemical Reactions: These reactions often require specific wavelengths of light and may be conducted in the presence of photosensitizers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one has several scientific research applications:
Fluorescent Probes: Used in microscopy and imaging techniques to stain and visualize lipophilic substances in biological samples.
Chemical Sensors: Employed in the development of sensors for detecting specific analytes based on its fluorescent properties.
Photodynamic Therapy: Investigated for potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
Mécanisme D'action
The mechanism of action of 6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one involves its interaction with lipophilic environments, leading to changes in its fluorescence properties. The compound can intercalate into lipid membranes, altering its electronic structure and fluorescence emission. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, causing damage to target cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nile Red: A closely related compound with similar fluorescent properties, commonly used as a lipid stain.
9-Diethylaminobenzo[a]phenoxazin-5-one: The parent compound without the bromine substitution, used in various imaging applications.
Uniqueness
6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is unique due to its bromine substitution, which can enhance its photophysical properties and reactivity. This modification allows for more specialized applications in imaging and sensing compared to its unsubstituted counterparts .
Propriétés
Numéro CAS |
569686-05-1 |
|---|---|
Formule moléculaire |
C20H17BrN2O2 |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
6-bromo-9-(diethylamino)benzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C20H17BrN2O2/c1-3-23(4-2)12-9-10-15-16(11-12)25-20-17(21)19(24)14-8-6-5-7-13(14)18(20)22-15/h5-11H,3-4H2,1-2H3 |
Clé InChI |
NZYXIFWQOYQTHB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C(=C3O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
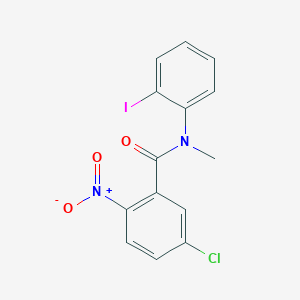
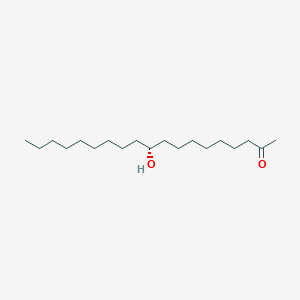
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)
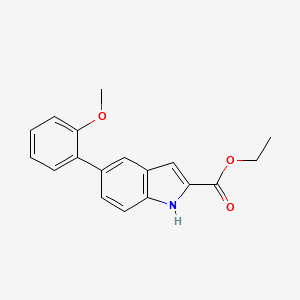
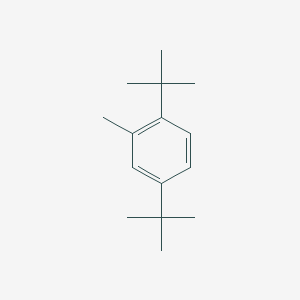
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
